molecular formula C15H24BrO4P B2879906 dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate CAS No. 373619-00-2

dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B2879906
CAS No.: 373619-00-2
M. Wt: 379.231
InChI Key: GADVMYIWWOSWOR-UHFFFAOYSA-N
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Description

dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a bromophenyl group attached to a dibutoxyphosphorylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate typically involves the reaction of 4-bromophenyl derivatives with dibutoxyphosphoryl reagents. One common method involves the use of 4-bromophenylacetic acid, which undergoes esterification and subsequent phosphorylation to yield the desired compound . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are designed to ensure high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is used as a precursor for the synthesis of more complex organophosphorus compounds. It serves as a building block in the development of new materials and catalysts.

Biology

Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways .

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, offering possibilities for drug development .

Industry

Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dibutyl [(4-bromophenyl)(hydroxy)methyl]phosphonate is unique due to its combination of a bromophenyl group and a dibutoxyphosphorylmethanol moiety. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds. Its versatility in various applications, from chemical synthesis to biological research, highlights its significance in scientific and industrial fields.

Properties

IUPAC Name

(4-bromophenyl)-dibutoxyphosphorylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrO4P/c1-3-5-11-19-21(18,20-12-6-4-2)15(17)13-7-9-14(16)10-8-13/h7-10,15,17H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADVMYIWWOSWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C1=CC=C(C=C1)Br)O)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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